Lemonomycin is a glycosylated tetrahydroisoquinoline antibiotic known for its potent antibacterial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its complex molecular architecture and significant biological activity make it a target of interest in synthetic organic chemistry. The compound was first isolated from the fermentation broth of Micromonospora species, which are known for producing various bioactive natural products.
Lemonomycin is classified as an antitumor antibiotic and is derived from natural sources, specifically from actinomycetes. The discovery of lemonomycin highlighted the potential of microbial metabolites in drug development. Its structural complexity and biological activity categorize it within the broader class of tetrahydroisoquinoline alkaloids, which are recognized for their diverse pharmacological effects.
The total synthesis of lemonomycin has been accomplished using various synthetic strategies. Notably, the first total synthesis was reported in a highly convergent manner involving fifteen steps from readily available starting materials. Key synthetic methods include:
The synthetic route typically involves several critical transformations, including:
Lemonomycin's molecular structure is characterized by a complex arrangement that includes a tetrahydroisoquinoline core and glycosidic linkage to a sugar moiety. The empirical formula is C₁₈H₁₈N₂O₇, with a molecular weight of approximately 366.35 g/mol.
The synthesis of lemonomycin involves several key chemical reactions:
These reactions exemplify advanced synthetic techniques that emphasize selectivity and efficiency in constructing complex natural products.
Lemonomycin exerts its antibacterial effects primarily through interference with bacterial protein synthesis. It binds to the ribosomal subunits, inhibiting translation and ultimately leading to cell death. The exact mechanism involves:
Lemonomycin's primary application lies in its use as an antibiotic agent against certain bacterial infections. Its unique structure also makes it a valuable compound for research in medicinal chemistry, particularly in studies focusing on antibiotic resistance mechanisms and the development of new antimicrobial therapies. Furthermore, its complex synthesis routes provide insights into advanced methodologies in organic synthesis, serving as a model for future drug development efforts .
Lemonomycin was first isolated in 1964 from the fermentation broth of the actinobacterium Streptomyces candidus strain LL-AP191, discovered by Whaley and colleagues at the Lederle Laboratory of American Cyanamid Company. The strain was originally cultured from terrestrial soil samples in Russia. Taxonomically, S. candidus belongs to the order Streptomycetales, characterized by its high GC-content genome and ability to produce branching mycelia and spore chains. This species is classified within the Streptomyces aurantiacus clade and exhibits typical morphological features of Streptomyces, including the formation of grayish-white aerial hyphae and a tough, adherent colony texture on agar media [1] [4].
Streptomyces candidus demonstrates metabolic versatility, utilizing diverse carbon sources such as glucose, glycerol, and complex carbohydrates for growth. Optimal antibiotic production occurs under aerobic fermentation conditions at near-neutral pH (6.5–7.5) and temperatures of 25–30°C. The strain LL-AP191 was specifically selected for its production of a lemon-yellow pigment during fermentation, which led to the naming of the antibiotic as "lemonomycin" [1] [3] [5]. Fermentation protocols involved complex media containing soybean meal, glucose, and calcium carbonate, with antibiotic yields monitored through bioactivity-guided fractionation against Bacillus subtilis and Staphylococcus aureus [1].
Table 1: Characteristics of Streptomyces candidus LL-AP191
Characteristic | Description |
---|---|
Taxonomic Lineage | Domain: Bacteria; Phylum: Actinomycetota; Genus: Streptomyces |
Morphology | Gray-white aerial mycelium; Rectiflexibile spore chains; Smooth spore surface |
Isolation Source | Terrestrial soil (Russia) |
Fermentation Substrates | Glucose, glycerol, soybean meal, yeast extract |
Optimal Growth pH | 6.5–7.5 |
Secondary Metabolites | Lemonomycin, enterocin, pyrazofurin, avoparcin |
The structural elucidation of lemonomycin spanned nearly four decades due to its molecular complexity and instability. Initial characterization in 1964 by Whaley's team identified lemonomycin hydrochloride as a yellow crystalline compound with the empirical formula C₃₄H₄₃N₄O₁₁Cl. Elemental analysis revealed 55.54% carbon, 5.89% hydrogen, and 7.62% nitrogen, while degradation experiments released dimethylamine, suggesting tertiary amine functionality. Early spectroscopic data (IR) indicated the presence of hydroquinone, N-methyl, and O-methyl groups, but attempts to fully resolve the structure were unsuccessful [1] [3].
Progress stalled until 2000 when He, Shen, and Carter at Wyeth-Ayerst Research (later Pfizer) successfully repurified the original lemonomycin hydrochloride using reverse-phase HPLC, yielding lemonomycin trifluoroacetate (53 mg from 100 mg starting material). Advanced mass spectrometry established a molecular mass of 678.2897 Da (C₃₄H₄₂N₄O₁₁), while comprehensive NMR analyses (¹H, ¹³C, COSY, HMQC, HMBC) revealed the unprecedented glycosylated tetrahydroisoquinoline scaffold. This breakthrough confirmed lemonomycin as a pentacyclic alkaloid featuring an unusual 3,8-diazabicyclo[3.2.1]octane core glycosylated at C18 with a novel aminosugar [2] [3] [5].
Table 2: Key Milestones in Lemonomycin Structural Elucidation
Year | Achievement | Techniques Employed |
---|---|---|
1964 | Initial isolation and basic characterization | IR, elemental analysis, bioassay |
1964 | Empirical formula determination (C₃₄H₄₃N₄O₁₁Cl) | Elemental analysis, degradation studies |
1964 | Identification of hydroquinone, N-methyl, O-methyl groups | Infrared spectroscopy |
2000 | Complete structural resolution of aglycon and glycoside | High-field NMR (500 MHz), MS, HPLC purification |
2000 | Identification of lemonose sugar and hydrated aldehyde functionality | HMBC, NOESY, tandem MS |
The 2000 structural breakthrough relied heavily on multidimensional NMR spectroscopy. Critical correlations observed in HMBC and COSY spectra established connectivity between the tetrahydroisoquinoline core and the pendant sugar unit. The aglycon (designated lemonomycinone amide) showed HMBC correlations from H-18 (δ 4.98) to the anomeric carbon of the sugar (δ 101.2), confirming glycosylation at C18. The sugar moiety was identified as 2,6-dideoxy-4-aminosugar through characteristic ¹H NMR signals (δ 1.28, d, J=6.2 Hz, H-6'; δ 1.32, d, J=6.2 Hz, H-6''; δ 3.45, m, H-4') and named "lemonose" [3] [5].
Another spectroscopic revelation was the aldehyde at C16, observed as a hydrate in solution (δ 5.32, s, H-16; δ 9.45 not observed). ROESY data revealed an intramolecular hydrogen bond between the hydrate OH and the C21 carbonyl oxygen, explaining the stability of this hydrate form. This structural feature was biologically significant as the hydrated aldehyde serves as a precursor to the electrophilic iminium ion warhead responsible for DNA alkylation [3] [5]. IR spectroscopy further corroborated key functionalities, with absorptions at 3420 cm⁻¹ (OH/NH), 1720 cm⁻¹ (carbonyl), and 1610 cm⁻¹ (hydroquinone) consistent with the proposed structure. UV maxima at 228 and 290 nm confirmed the extended conjugated system [1] [5].
Lemonomycin presented exceptional stereochemical complexity with nine stereogenic centers. Initial stereochemical assignments in 2000 relied on comparative analysis with known tetrahydroisoquinoline antibiotics like quinocarcin and cyanocycline A. The relative configuration of the diazabicyclo[3.2.1]octane core (C8a, C13, C13a, C14) was deduced from NOESY correlations, revealing a syn relationship between H-14 and H-13a. The C16 hydrate was assigned S-configuration based on biosynthetic analogy and NOE interactions [3] [5].
The absolute configuration remained partially unresolved until synthetic studies provided validation. Stoltz's 2003 total synthesis established the aglycon as 8aR,13R,13aR,14S,16S through asymmetric dipolar cycloaddition and comparison of optical rotation ([α]D = -89° (c 0.1, MeOH) for natural lemonomycin vs. [α]D = -85° (c 0.12, MeOH) for synthetic material). However, the C4' stereocenter of lemonose (N-methyl-L-vancosamine analog) could not be definitively assigned due to signal broadening in NMR spectra and lack of suitable analogs [5] [9]. Biosynthetic studies later suggested D-configuration for similar aminosugars, but experimental verification for lemonose remains elusive. Molecular modeling indicated that the stereochemistry at C4' influences the spatial orientation of the sugar relative to the aglycon, potentially modulating DNA-binding affinity [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7